molecular formula C19H16N2O2 B2873955 Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903553-65-0

Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2873955
CAS No.: 1903553-65-0
M. Wt: 304.349
InChI Key: VKEJRUMIMAYBOC-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a naphthalene group linked via a methanone bridge to a substituted azetidine ring, which contains a key pyridin-3-yloxy moiety . The azetidine scaffold is a prominent pharmacophore in drug discovery, known for its utility in optimizing the physiochemical and binding properties of lead compounds . Compounds with similar structural features, particularly those incorporating the naphthalen-1-yl methanone group, have been investigated for their activity at various biological targets and are utilized as critical tools in neuropharmacology, such as in the study of cannabinoid receptors . The integration of a pyridine-ether side chain, as seen in other research chemicals, is a common strategy to modulate a compound's solubility, hydrogen-bonding potential, and overall binding affinity . Researchers value this compound primarily as a sophisticated building block for the synthesis and development of novel bioactive molecules. Its main applications are in the fields of high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the design of potential inhibitors for enzymatic targets. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

naphthalen-1-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(18-9-3-6-14-5-1-2-8-17(14)18)21-12-16(13-21)23-15-7-4-10-20-11-15/h1-11,16H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEJRUMIMAYBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of naphthalene derivatives with azetidine and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalen-1-yl ketones, while reduction reactions may produce naphthalen-1-yl alcohols .

Scientific Research Applications

Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are highlighted through comparisons with analogs in terms of substituent geometry, receptor interactions, and synthetic pathways.

Structural Analogues and Pharmacological Relevance

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Receptor Affinity Reference
Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone Methanone Naphthalen-1-yl, 3-(pyridin-3-yloxy)azetidine ~350 (estimated) CB1/CB2, nicotinic acetylcholine
JWH-018 N-(5-chloropentyl) derivative Indole-methanone Naphthalen-1-yl, 5-chloropentyl chain ~430 High CB1 affinity
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one Chalcone Naphthalen-2-yl, pyridin-2-yl ~275 Kinase inhibition (hypothesized)
Pyrrole-derived cannabinoids Pyrrole-methanone Varied alkyl chains ~300–400 Moderate CB1 affinity
Key Observations:

Substituent Position Effects: The pyridin-3-yloxy group in the target compound differs from pyridin-2-yl substituents in chalcone derivatives (e.g., compound 2a in ). Naphthalen-1-yl vs.

Azetidine vs. Morpholinoethyl/Morpholine Groups: In indole-derived cannabinoids (), the morpholinoethyl group is critical for CB1 binding. The azetidine ring in the target compound offers a smaller, more rigid alternative, which may reduce off-target effects while retaining nitrogen-mediated interactions .

Side-Chain Modulations: JWH-018 derivatives () with halogenated pentyl chains exhibit high CB1 affinity due to lipophilic interactions.

Pharmacodynamic and Kinetic Hypotheses

  • Receptor Binding: The pyridin-3-yloxy group may mimic the phenolic hydroxyl in Δ9-THC (), acting as a hydrogen-bond acceptor. However, the azetidine’s strain could limit conformational flexibility, reducing potency compared to morpholinoethyl-containing cannabinoids .
  • Metabolism : The absence of labile groups (e.g., esters in JWH compounds) may enhance metabolic stability relative to halogenated analogs in .

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